NF-κB Transcriptional Inhibition: Faradiol-3-O-myristate Is 3-Fold More Potent Than Its Parent Aglycone and Outperforms Regioisomeric Myristate Esters
In a direct head-to-head comparison using TNF-α-stimulated AGS human gastric epithelial cells transfected with an NF-κB-luciferase reporter, faradiol-3-O-myristate exhibited an IC₅₀ of 10 ± 2.6 μM, representing a 3-fold greater potency than the non-esterified parent compound faradiol (IC₅₀ 30 ± 7.3 μM) [1]. Among the three regioisomeric myristate esters co-occurring in Calendula extracts, faradiol-3-O-myristate was the most potent: arnidiol-3-O-myristate gave an IC₅₀ of 21 ± 5.2 μM (2.1-fold weaker), and calenduladiol-3-O-myristate gave an IC₅₀ of 19 ± 3.8 μM (1.9-fold weaker) [1]. The non-esterified isomers arnidiol and calenduladiol showed IC₅₀ values of 30 ± 4.6 μM and 35 ± 5.8 μM, respectively [1].
| Evidence Dimension | NF-κB driven transcriptional inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | Faradiol-3-O-myristate: IC₅₀ = 10 ± 2.6 μM |
| Comparator Or Baseline | Faradiol: 30 ± 7.3 μM; Arnidiol-3-O-myristate: 21 ± 5.2 μM; Calenduladiol-3-O-myristate: 19 ± 3.8 μM; Arnidiol: 30 ± 4.6 μM; Calenduladiol: 35 ± 5.8 μM |
| Quantified Difference | 3.0-fold more potent than faradiol; 2.1-fold more potent than arnidiol-3-O-myristate; 1.9-fold more potent than calenduladiol-3-O-myristate |
| Conditions | AGS human gastric epithelial cells; transient transfection with NF-κB-luc plasmid; TNF-α stimulation; compounds tested at 1–50 μM for 24 h; luciferase reporter assay |
Why This Matters
For researchers selecting a Calendula-derived triterpene ester as an NF-κB pathway probe or reference inhibitor, faradiol-3-O-myristate provides the highest potency among all structurally characterized Calendula triterpenoids in this assay system, enabling lower working concentrations and reduced risk of off-target effects compared to the free diol or isomeric esters.
- [1] Colombo E, Sangiovanni E, D'Ambrosio M, Bosisio E, Ciocarlan A, Fumagalli M, Guerriero A, Harghel P, Dell'Agli M. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells. Evid Based Complement Alternat Med. 2015;2015:727342. View Source
